SBI-0206965 - 1884220-36-3

SBI-0206965

Catalog Number: EVT-282260
CAS Number: 1884220-36-3
Molecular Formula: C21H21BrN4O5
Molecular Weight: 489.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ULK1 is a serine/threonine kinase that acts upstream of phosphatidylinositol 3-kinase (PI3K) to regulate the formation of autophagophores, the precursors of autophagosomes, in response to nutrient deprivation. It is activated by phosphorylation by AMPK and, in turn, phosphorylates and inhibits AMPK. SBI-0206965 is an inhibitor of ULK1 (IC50 = 108 nM) that is less effective against ULK2 (IC50 = 711 nM). It is selective for ULK1 and ULK2 over a panel of 456 additional kinases, showing activity against a few kinases in vitro but not in cells. SBI-0206965 suppresses autophagy induced by mTOR inhibition via AZD 8055. It also blocks ULK1-dependent cell survival following nutrient deprivation.
SBI0206965 is a potent and selective autophagy Kinase ULK1 Inhibitor. Many tumors become addicted to autophagy for survival, suggesting inhibition of autophagy as a potential broadly applicable cancer therapy. SBI-0206965 is a highly selective ULK1 kinase inhibitor in vitro and suppressed ULK1-mediated phosphorylation events in cells, regulating autophagy and cell survival. SBI-0206965 greatly synergized with mechanistic target of rapamycin (mTOR) inhibitors to kill tumor cells, providing a strong rationale for their combined use in the clinic.

Relevance: Compound C is structurally unrelated to SBI-0206965 but serves as a relevant comparison due to its AMPK inhibitory activity. SBI-0206965 exhibits significantly greater potency and selectivity for AMPK compared to Compound C. [, ]

Relevance: Both BAY-3827 and SBI-0206965 demonstrate potent AMPK inhibition, but their mechanisms of action regarding Thr172 phosphorylation differ. BAY-3827 is considered a valuable tool for cell studies due to its potency, though its low bioavailability limits in vivo applications. []

MRT67307

Compound Description: MRT67307 is an autophagy inhibitor that acts on ULK1, similar to SBI-0206965. It has been investigated for its potential in combination therapies for acute myeloid leukemia (AML) alongside Bcl-2 inhibitors. []

SBP-7455 (Compound 26)

Compound Description: SBP-7455 (specifically compound 26 in the study) is a dual inhibitor of ULK1 and ULK2 that was designed based on the structure of SBI-0206965. It exhibits improved binding affinity for ULK1/2 and potent inhibition of their enzymatic activity in vitro and in cells. []

Relevance: SBP-7455 represents a structurally related compound designed to enhance the dual inhibitory activity of SBI-0206965 against both ULK1 and ULK2. It demonstrates superior potency and oral bioavailability, highlighting its potential as a therapeutic agent, particularly for triple-negative breast cancer (TNBC). []

AICA-Riboside (AICAR)

Compound Description: AICAR is an AMP analogue that activates AMPK indirectly by mimicking the effects of AMP. It is often used to study AMPK activation in cellular systems. []

Relevance: AICAR is not structurally related to SBI-0206965 but plays a significant role in studying AMPK activation. Notably, SBI-0206965 was found to inhibit the cellular uptake of AICA-Riboside, indicating a potential off-target effect. []

991

Compound Description: 991 is a direct AMPK activator that binds to the allosteric drug-binding site of AMPK. It is often used as a tool compound to study the effects of direct AMPK activation. [, ]

Relevance: 991 serves as a direct contrast to the inhibitory action of SBI-0206965 on AMPK. Researchers use 991 to stimulate AMPK activity and compare the effects to those observed with SBI-0206965 treatment, allowing for the delineation of AMPK-dependent cellular functions. [, ]

A769662

Compound Description: A769662 is an allosteric AMPK activator. Paradoxically, it was found to inhibit insulin-stimulated Akt activation in human macrovascular endothelial cells. This inhibitory effect appears to be independent of its AMPK activating properties. []

Relevance: Although A769662 activates AMPK, its inhibitory effect on insulin-stimulated Akt phosphorylation contrasts with the expected outcomes of AMPK activation. This observation emphasizes the potential off-target effects of AMPK modulators and the need for careful interpretation of results when using these compounds. []

Chloroquine (CQ)

Compound Description: Chloroquine is a well-established autophagy inhibitor that disrupts lysosomal acidification, preventing the fusion of autophagosomes with lysosomes and blocking the final stages of autophagy. [, ]

Relevance: Chloroquine serves as a tool compound for inhibiting autophagy and is often used in combination with SBI-0206965 to study the interplay between ULK1 inhibition and later stages of autophagy. []

Bafilomycin A1

Compound Description: Bafilomycin A1 is an autophagy inhibitor that acts similarly to chloroquine by preventing lysosomal acidification, effectively blocking autophagosome-lysosome fusion and the degradation of autophagic cargo. []

Relevance: Bafilomycin A1 is often used in conjunction with SBI-0206965 to investigate the role of ULK1 in the early stages of autophagy and distinguish it from the later stages affected by lysosomal inhibitors. []

Overview

SBI-0206965 is a novel compound identified as an inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1). This compound, a derivative of 2-aminopyrimidine, has garnered attention for its role in inhibiting autophagy, particularly under nutrient stress conditions. SBI-0206965 functions as an ATP-competitive inhibitor, demonstrating significant potential in cancer research, particularly in non-small cell lung cancer and glioblastoma cells.

Source

SBI-0206965 was discovered through a screening process involving a library of pyrimidine analogues. Its effectiveness was highlighted in studies that demonstrated its ability to inhibit ULK1 signaling pathways critical for cell survival under stress conditions .

Classification

SBI-0206965 is classified as a small molecule inhibitor targeting serine/threonine kinases, specifically ULK1 and AMP-activated protein kinase (AMPK). Its classification as an autophagy inhibitor positions it within therapeutic strategies aimed at modulating cellular metabolism and survival pathways, particularly in cancer cells .

Synthesis Analysis

Methods

Technical Details

The synthesis includes:

  • Formation of the pyrimidine core structure.
  • Introduction of functional groups to enhance binding affinity to target kinases.
  • Purification processes such as chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of SBI-0206965 features a 2-aminopyrimidine scaffold with specific substitutions that enhance its inhibitory properties against ULK1 and AMPK. The compound's binding affinity is attributed to its ability to occupy the ATP-binding site of these kinases.

Data

The molecular formula for SBI-0206965 is C14_{14}H13_{13}N5_{5}O, and its molecular weight is approximately 269.29 g/mol. The structural configuration allows for effective interaction with target enzymes, influencing their phosphorylation activity .

Chemical Reactions Analysis

Reactions

SBI-0206965 primarily engages in competitive inhibition with ULK1 and AMPK. The compound's mechanism involves binding to the ATP site, preventing substrate phosphorylation. This inhibition leads to downstream effects on autophagy and cellular metabolism.

Technical Details

In vitro studies have shown that SBI-0206965 effectively inhibits ULK1-mediated phosphorylation processes at concentrations ranging from 1 µM to 50 µM, demonstrating significant potency compared to other known inhibitors. The compound also exhibits selectivity towards AMPK inhibition, with reported IC50_{50} values indicating its effectiveness in disrupting AMPK signaling pathways .

Mechanism of Action

Process

SBI-0206965 operates by inhibiting ULK1 activity, which is crucial for the initiation of autophagy. By blocking this pathway, the compound reduces the cellular response to starvation and stress signals, leading to increased apoptosis in certain cancer cell lines.

Data

Research indicates that at concentrations around 5 mM, SBI-0206965 can induce apoptosis in nutrient-starved cancer cells by promoting cell death pathways while simultaneously inhibiting autophagy . This dual action enhances its potential as a therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical Properties

SBI-0206965 is characterized by:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 24.5 mg/mL.
  • Stability: The compound demonstrates stability under various storage conditions but should be kept at temperatures below -20°C for long-term preservation.

Chemical Properties

The chemical properties include:

  • Melting Point: Not explicitly documented but inferred from similar compounds.
  • Reactivity: Exhibits reactivity consistent with small molecule kinase inhibitors, particularly in forming stable complexes with target kinases.
Applications

Scientific Uses

SBI-0206965 has significant applications in:

  • Cancer Research: As an inhibitor of ULK1 and AMPK, it is utilized in studies aimed at understanding autophagy's role in cancer cell survival and metabolism.
  • Metabolic Studies: The compound aids in elucidating metabolic pathways influenced by AMPK signaling, particularly under nutrient deprivation conditions.
  • Therapeutic Development: Ongoing research aims to explore its potential as a therapeutic agent against various cancers where autophagy plays a pivotal role .

Properties

CAS Number

1884220-36-3

Product Name

SBI-0206965

IUPAC Name

2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide

Molecular Formula

C21H21BrN4O5

Molecular Weight

489.33

InChI

InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26)

InChI Key

NEXGBSJERNQRSV-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SBI0206965; SBI-0206965; SBI 0206965.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.